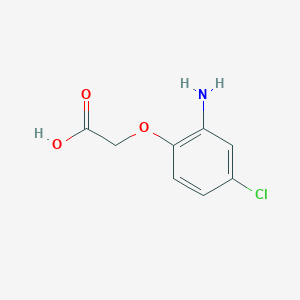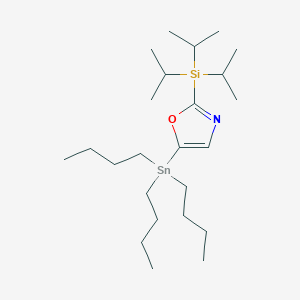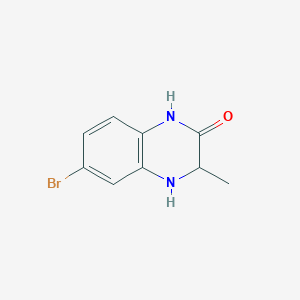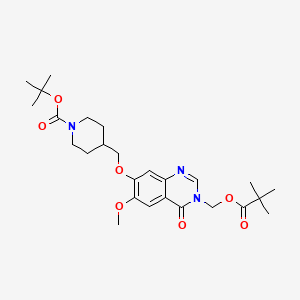
3-Isopropoxypyridine
Vue d'ensemble
Description
3-Isopropoxypyridine (3-IP) is an organic compound with the molecular formula C5H8NO. It is a colorless, volatile liquid with a pungent odor. It is a versatile precursor to other compounds and has been used in many scientific research applications. 3-IP has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used as an intermediate in the synthesis of polymers and as a catalyst in organic reactions. It has also been used in the synthesis of drugs and as a solvent in various processes.
Applications De Recherche Scientifique
1. Use in Brain Protection
A study by Belanov et al. (2022) explored the brain-protective activity of a novel compound, a hydroxypyridine derivative, in rats with ischemic damage. The compound showed a reduction in brain tissue damage and accelerated recovery of neurological functions, highlighting its potential in neuroprotection (Belanov et al., 2022).
2. Reactivity and Structural Analysis
Yoshimura et al. (2011) investigated the preparation, structure, and reactivity of 3-alkoxy-2-iodylpyridines, including 2-iodyl-3-isopropoxypyridine. This study contributed to the understanding of the structural and chemical properties of these compounds, useful in various chemical applications (Yoshimura et al., 2011).
3. Radiopharmaceutical Applications
Research by Cusnir et al. (2017) highlighted the use of hydroxypyridinone derivatives in radiopharmaceuticals for PET imaging with Gallium-68. These derivatives, including those related to 3-isopropoxypyridine, have applications in molecular imaging and cancer diagnosis (Cusnir et al., 2017).
4. DNA-Intercalating Agents
Charmantray et al. (2001) synthesized and studied 4-hydroxymethyl-3-(alkylamino)acridines, including compounds with isopropoxypyridine. These compounds are models for a new class of DNA-intercalating agents, demonstrating potential in genetic research and therapy (Charmantray et al., 2001).
5. Application in Drug Delivery
Mortazavi‐Derazkola et al. (2017) utilized 3-isopropoxypyridine-modified nanocomposites for drug delivery, particularly for atenolol, showcasing its role in enhancing drug efficacy and targeted delivery (Mortazavi‐Derazkola et al., 2017).
6. Coordination Network Assemblies
A study by Rocco et al. (2020) involved the preparation of terpyridines with various substituents, including isopropoxypyridine. This research contributes to understanding the effects of substituents on coordination networks, relevant in materials science (Rocco et al., 2020).
7. Bioorthogonal Chemical Reactions
Research by Tu et al. (2018) discussed the use of 3-isocyanopropyl derivatives, related to 3-isopropoxypyridine, in bioorthogonal reactions for controlled release of drugs and reporter probes in biological systems (Tu et al., 2018).
Mécanisme D'action
Target of Action
3-Isopropoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-Isopropoxypyridine are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 3-Isopropoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Isopropoxypyridine . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 13718 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of 3-Isopropoxypyridine’s action is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 3-Isopropoxypyridine a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of 3-Isopropoxypyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that 3-Isopropoxypyridine may be stable under a wide range of conditions.
Propriétés
IUPAC Name |
3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWPCNJLDNOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463248 | |
| Record name | 3-Isopropyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypyridine | |
CAS RN |
88111-63-1 | |
| Record name | 3-Isopropyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)

![3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1609786.png)






![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)